molecular formula C8H9NO4 B13997004 5-Methoxy-4-methyl-2-nitrophenol

5-Methoxy-4-methyl-2-nitrophenol

Cat. No.: B13997004
M. Wt: 183.16 g/mol
InChI Key: FXZCVQNSGFVTIP-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-nitrophenol is an aromatic nitro compound with the molecular formula C8H9NO4 This compound is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2-nitrophenol can be achieved through several methods. One common approach involves the nitration of 5-methoxy-4-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products and to ensure the selective nitration of the desired position on the benzene ring.

Another method involves the photochemical substitution of 2-chloro-4-nitroanisole in the presence of aqueous sodium hydroxide at 25°C . This method provides an alternative route to obtain the desired compound with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 5-methoxy-4-methyl-2-aminophenol.

    Substitution: Formation of halogenated derivatives or other substituted phenolic compounds.

Scientific Research Applications

5-Methoxy-4-methyl-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-nitrophenol involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s lipophilicity and ability to penetrate cell membranes, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-nitrophenol: Similar structure but lacks the methoxy group.

    4-Methyl-2-nitrophenol: Similar structure but with different substitution pattern.

    2-Methoxy-5-nitrophenol: Similar structure but with different substitution pattern.

Uniqueness

5-Methoxy-4-methyl-2-nitrophenol is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

5-methoxy-4-methyl-2-nitrophenol

InChI

InChI=1S/C8H9NO4/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4,10H,1-2H3

InChI Key

FXZCVQNSGFVTIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)O)[N+](=O)[O-]

Origin of Product

United States

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